2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a pyrimidine ring
Properties
Molecular Formula |
C13H13ClN8 |
|---|---|
Molecular Weight |
316.75 g/mol |
IUPAC Name |
4-[1-(4-chloropyrazol-1-yl)propyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H13ClN8/c1-3-10(21-6-8(14)4-17-21)11-18-13-9-5-16-20(2)12(9)15-7-22(13)19-11/h4-7,10H,3H2,1-2H3 |
InChI Key |
SLVBQOVFKRKOLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2C=NC3=C(C2=N1)C=NN3C)N4C=C(C=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chloro substituent: Chlorination of the pyrazole ring can be done using reagents like thionyl chloride or phosphorus oxychloride.
Formation of the triazole ring: This involves the cyclization of the chlorinated pyrazole with an appropriate nitrile or amidine under basic conditions.
Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable amidine or guanidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the pyrazole, triazole, or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or alkylated products.
Scientific Research Applications
2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting gene expression: Influencing the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
2-[1-(4-chloro-1H-pyrazol-1-yl)propyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of pyrazole, triazole, and pyrimidine rings, along with the chloro and propyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
